2'-Hydroxy-5'-nitrocinnamanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Hydroxy-5’-nitrocinnamanilide is an organic compound with the molecular formula C15H12N2O4 and a molecular weight of 284.27 g/mol . This compound is known for its unique structural features, which include a hydroxyl group and a nitro group attached to a cinnamanilide backbone. It is often used in early discovery research due to its rare and unique chemical properties .
Vorbereitungsmethoden
The synthesis of 2’-Hydroxy-5’-nitrocinnamanilide typically involves the reaction of 2’-hydroxy-5’-nitrobenzaldehyde with aniline in the presence of a base. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2’-Hydroxy-5’-nitrocinnamanilide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2’-Hydroxy-5’-nitrocinnamanilide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2’-Hydroxy-5’-nitrocinnamanilide involves its interaction with specific molecular targets. The hydroxyl and nitro groups play crucial roles in its reactivity and binding affinity to biological molecules. The compound can form hydrogen bonds and undergo redox reactions, which are essential for its biological activity .
Vergleich Mit ähnlichen Verbindungen
2’-Hydroxy-5’-nitrocinnamanilide can be compared with other similar compounds such as:
- 2-Hydroxy-5-nitrobenzamide
- 2-Hydroxy-5-nitropyridine
- 2-Hydroxy-5-methylbenzamide
These compounds share similar structural features but differ in their specific functional groups and reactivity. The presence of the cinnamanilide backbone in 2’-Hydroxy-5’-nitrocinnamanilide makes it unique and provides distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
3224-68-8 |
---|---|
Molekularformel |
C15H12N2O4 |
Molekulargewicht |
284.27 g/mol |
IUPAC-Name |
(E)-N-(2-hydroxy-5-nitrophenyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C15H12N2O4/c18-14-8-7-12(17(20)21)10-13(14)16-15(19)9-6-11-4-2-1-3-5-11/h1-10,18H,(H,16,19)/b9-6+ |
InChI-Schlüssel |
XFFXOTGMZWUHJK-RMKNXTFCSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.